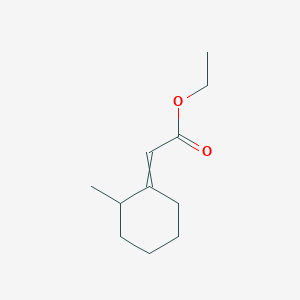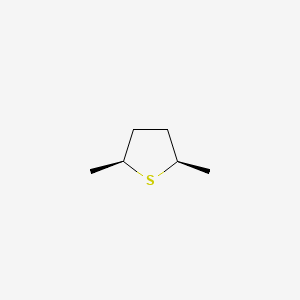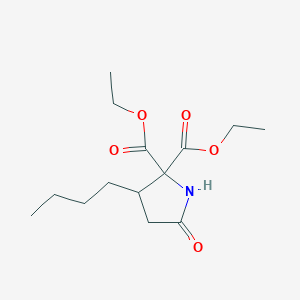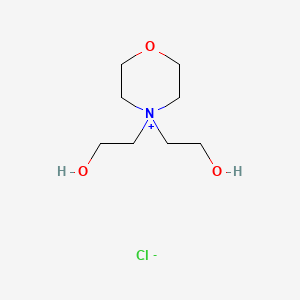
4,4-Bis(2-hydroxyethyl)morpholinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Bis(2-hydroxyethyl)morpholinium chloride is a chemical compound with the molecular formula C8H18ClNO3. It is a derivative of morpholine, featuring two hydroxyethyl groups attached to the nitrogen atom of the morpholine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(2-hydroxyethyl)morpholinium chloride typically involves the reaction of morpholine with ethylene oxide in the presence of hydrochloric acid. The reaction proceeds as follows:
- Morpholine reacts with ethylene oxide to form 4,4-Bis(2-hydroxyethyl)morpholine.
- The resulting product is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
4,4-Bis(2-hydroxyethyl)morpholinium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form morpholine derivatives with reduced hydroxyethyl groups.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different morpholinium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be employed.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced morpholine derivatives.
Substitution: Various morpholinium salts depending on the nucleophile used.
科学研究应用
4,4-Bis(2-hydroxyethyl)morpholinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a stabilizing agent for proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
作用机制
The mechanism of action of 4,4-Bis(2-hydroxyethyl)morpholinium chloride involves its interaction with molecular targets through its hydroxyethyl groups and morpholinium ion. These interactions can affect various biochemical pathways, including enzyme activity and protein stability. The chloride ion can also participate in ionic interactions, further influencing the compound’s effects .
相似化合物的比较
Similar Compounds
Morpholine: A parent compound with a simpler structure, lacking the hydroxyethyl groups.
N-(2-Hydroxyethyl)morpholine: A derivative with only one hydroxyethyl group.
4,4-Bis(2-chloroethyl)morpholine: A similar compound with chloroethyl groups instead of hydroxyethyl groups.
Uniqueness
4,4-Bis(2-hydroxyethyl)morpholinium chloride is unique due to its dual hydroxyethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules or in catalytic processes .
属性
CAS 编号 |
5468-45-1 |
|---|---|
分子式 |
C8H18ClNO3 |
分子量 |
211.68 g/mol |
IUPAC 名称 |
2-[4-(2-hydroxyethyl)morpholin-4-ium-4-yl]ethanol;chloride |
InChI |
InChI=1S/C8H18NO3.ClH/c10-5-1-9(2-6-11)3-7-12-8-4-9;/h10-11H,1-8H2;1H/q+1;/p-1 |
InChI 键 |
OTAGSZKFKJAIST-UHFFFAOYSA-M |
规范 SMILES |
C1COCC[N+]1(CCO)CCO.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


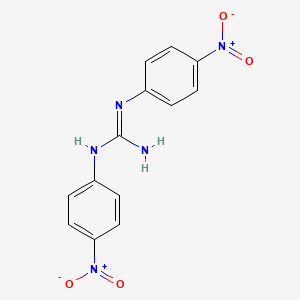
![N-[5-(2-furylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B14737851.png)
![[(e)-Pyridin-3-yldiazenyl]propanedinitrile](/img/structure/B14737858.png)


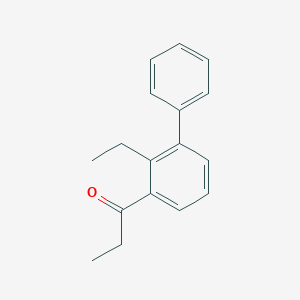

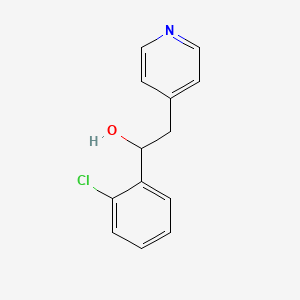

![[1,4-Phenylenebis(methylene)]bis(dimethylsilanol)](/img/structure/B14737906.png)
